Yibeissine
Overview
Description
Yibeissine is a natural steroidal alkaloid isolated from the bulb of Fritillaria pallioiflora Schren. It is known for its biological activity and is primarily used in scientific research .
Mechanism of Action
Target of Action
Yibeissine is a steroidal alkaloid isolated from the bulb of Fritillaria pallidiflora Schrenk It has been found to exhibit significant inhibitory effects on a549 cells, a type of non-small cell lung cancer (nsclc) cell line .
Mode of Action
It has been suggested that this compound may exert its effects by interacting with certain proteins involved in cell cycle regulation . Specifically, it has been shown to down-regulate the expressions of CDK1, CDK2, Cyclin A2, Cyclin B2 and inhibit the phosphorylation of p53 .
Biochemical Pathways
This compound appears to affect the p53 signaling pathway, a crucial pathway involved in cell cycle regulation and apoptosis . Proteins participating in the p53 signaling pathway, including PCNA, 14-3-3σ, and CHEK1, were significantly decreased, suggesting that this compound affects cell cycle progression through the p53 signaling pathway .
Result of Action
This compound has been shown to have a significant inhibitory effect on A549 cell viability, with an IC50 value of 36.93 μM . It also demonstrated a dosage-dependent inhibition of A549 xenograft tumor growth in nude mice . These results suggest that this compound may have potential as an anti-NSCLC compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Yibeissine is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents like DMSO (dimethyl sulfoxide) to dissolve the compound from the plant material .
Industrial Production Methods
There is limited information on the industrial production methods of this compound. It is mainly produced in small quantities for research purposes and is not widely manufactured on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Yibeissine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives .
Scientific Research Applications
Yibeissine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of steroidal alkaloids.
Biology: It is used to study its effects on cell viability and proliferation.
Medicine: It has shown potential in the treatment of non-small cell lung cancer (NSCLC) by inhibiting cell growth and inducing apoptosis.
Industry: It is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Yibeissine is similar to other steroidal alkaloids such as verticine, verticinone, zhebeirine, ebeiedinone, and peimisine. it is unique in its specific molecular structure and its potent inhibitory effects on non-small cell lung cancer cells .
List of Similar Compounds
- Verticine
- Verticinone
- Zhebeirine
- Ebeiedinone
- Peimisine
Properties
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO4/c1-13-9-21-24(28-12-13)15(3)27(32-21)8-6-17-18-11-20(30)19-10-16(29)5-7-26(19,4)23(18)25(31)22(17)14(27)2/h13,15-19,21,23-25,28-29,31H,5-12H2,1-4H3/t13-,15+,16-,17-,18-,19+,21+,23+,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURPXYQPDMVKOY-RUKZUWONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5C(C4=C3C)O)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5[C@H](C4=C3C)O)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931918 | |
Record name | 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143502-51-6 | |
Record name | Yibeissine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143502516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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